molecular formula C21H32N2O3 B5559636 (3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No. B5559636
M. Wt: 360.5 g/mol
InChI Key: NGAFGOZGGTUDIW-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from acetoacetic esters or other suitable precursors, and involves reactions such as cyclization, rearrangement, and protection-deprotection strategies to introduce various functional groups in a controlled manner. For instance, Lovro Selič et al. (1997) describe the preparation of methyl and phenylmethyl acetyl derivatives used in the synthesis of heterocyclic systems, showcasing the complexity and the precision required in the synthesis of such compounds (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Molecular Structure Analysis

The determination of molecular structures is crucial and often involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's precise geometric arrangement. I. Khan et al. (2013) report on the molecular structure of a compound synthesized by a one-pot three-component reaction, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecule's structure (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).

Chemical Reactions and Properties

Chemical reactions involving such compounds can range from simple substitutions to more complex rearrangements. E. Jao et al. (1996) discuss addition-rearrangement reactions of methoxy-pyrans, indicating the potential for diverse chemical transformations (E. Jao, P. B. Slifer, R. Lalancette, & S. Hall, 1996).

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and antihypertensive activity of compounds with structural similarities to the specified chemical, highlighting their potential in medical applications. For example, a study by Evans et al. (1983) prepared and tested novel compounds for antihypertensive activity, showcasing the importance of certain substitutions for enhanced blood pressure-lowering activity (Evans et al., 1983).

Pharmacological Potential

Investigations into the chemical behavior of related compounds reveal their antioxidant, antitumor, and antimicrobial activities. El‐Borai et al. (2013) studied the reactions of specific enaminones to produce derivatives with significant biological activities, suggesting the potential of these compounds in therapeutic applications (El‐Borai et al., 2013).

Antimicrobial and Antitumor Activities

Swarnkar et al. (2014) explored the synthesis and characterization of pyrazole derivatives, focusing on their antibacterial and antifungal activities. This research indicates the broad spectrum of biological activities these compounds may possess, including their role in combating microbial infections (Swarnkar et al., 2014).

properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-16-15-23(11-10-21(16,25)18-8-12-26-13-9-18)20(24)14-17-4-6-19(7-5-17)22(2)3/h4-7,16,18,25H,8-15H2,1-3H3/t16-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFGOZGGTUDIW-IERDGZPVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-{[4-(dimethylamino)phenyl]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

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